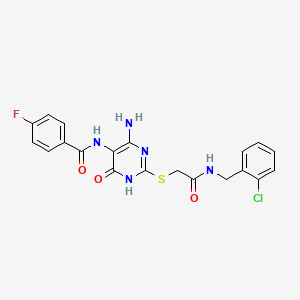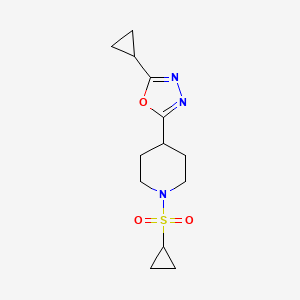![molecular formula C22H13BrFN3 B2913012 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-65-8](/img/structure/B2913012.png)
1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It is an atypical agonist of a7-nAChR that binds to the receptor in an intrasubunit cavity, and activates the channel via a mechanism that is distinct from conventional agonists .
Synthesis Analysis
The synthesis of quinoline-based compounds involves several steps. For instance, a mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 hours to give a compound. This compound underwent thermal cyclization at 260 °C for 1 hour to give another compound. This compound was then treated with chloroacetic acid to give the desired compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and heterocyclic moieties. The compound has a common backbone constituted by a benzenesulfonamide group connected with the nitrogen in para position and a benzylidene in ortho position relative to the ketone group .Chemical Reactions Analysis
Quinoline-based compounds can undergo a variety of chemical reactions. For example, modification of the quinolone scaffold by inserting other heterocycle moieties such as triazole and thiadiazole can enhance the bioactivity of these synthesized compounds .Aplicaciones Científicas De Investigación
Optical Properties and Fluorescence Quenching
1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives have been extensively studied for their unique optical properties, especially in the context of organic fluorescent materials. These compounds exhibit high efficiency in fluorescence, making them suitable for applications in light-emitting devices. The fluorescence of these derivatives is stable in various solvents and conditions but can be quenched efficiently by protic acids, such as HCl, in both aqueous and ethanolic solutions. This quenching process is reversible, suggesting potential applications in pH-sensitive devices and sensors (Linping Mu et al., 2010).
Absorption Spectra and Molecular Dynamics
The absorption spectra of this compound derivatives have been analyzed to understand their photophysical behavior better. Experimental investigations coupled with quantum chemical calculations reveal the influence of various substitutions on the absorption spectra. These studies are crucial for designing materials with specific optical properties for applications in photonics and optoelectronics (S. Całus et al., 2006).
Synthesis and Biological Activity
Various derivatives of this compound have been synthesized and evaluated for their biological activities. Some of these derivatives exhibit promising antiamoebic activity, showcasing less IC(50) values than standard drugs like metronidazole, and are non-toxic to kidney epithelial cell lines. This highlights their potential in developing new therapeutics with specific antimicrobial properties (Asha Budakoti et al., 2008).
Molecular Sensors and Fluorescent Probes
The versatile nature of the this compound chromophore has been exploited in the design of molecular sensors and fluorescent probes. Through facile synthetic procedures, these chromophores have been integrated into various systems, exhibiting strong analyte-induced fluorescence enhancement and ratiometric dual emission. Such properties make them suitable for metal ion recognition and potential applications in bioimaging and diagnostics (K. Rurack et al., 2002).
Photophysical Properties and Fluorine Influence
The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline molecule significantly alters its photophysical properties, such as fluorescence quantum efficiency and HOMO-LUMO levels. These changes highlight the potential for tuning the basicity and fluorescence response of these compounds, which can be leveraged in the development of highly sensitive and selective fluorescent materials for various applications (P. Szlachcic & T. Uchacz, 2018).
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound also shows activity as an atypical agonist of a7-nAChR .
Mode of Action
This compound interacts with its targets in a unique way. For instance, it binds to the a7-nAChR receptor in an intrasubunit cavity, activating the channel via a mechanism distinct from conventional agonists . In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits potent antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound’s antileishmanial and antimalarial activities involve interactions with the organisms’ biochemical pathways
Pharmacokinetics
In silico studies suggest that it exhibits favorable pharmacokinetic properties . Further in vivo evaluations are recommended to comprehensively assess its ADME properties and their impact on bioavailability .
Result of Action
The compound has shown significant antileishmanial and antimalarial activities. For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Related compounds, such as quinoline derivatives, have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, potentially influencing their function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to understand these aspects .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Transport and Distribution
Related compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles, potentially influencing their activity or function .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTHLEFUXPIWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2912930.png)
![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)
![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2912934.png)


![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)prop-2-en-1-one](/img/structure/B2912937.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2912938.png)
![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)



![N-{[4-(4-methylphenyl)-2-oxo-1,2-dihydroquinolin-3-yl]methyl}benzenesulfonamide](/img/structure/B2912949.png)
![N-(2,5-dimethoxybenzyl)-3-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2912952.png)
